molecular formula C9H10O4 B15356413 2,5-Dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione

2,5-Dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B15356413
M. Wt: 182.17 g/mol
InChI Key: RNPDNVIAJWKEDI-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione is a chemical compound that belongs to the class of quinones Quinones are a group of organic compounds that are characterized by a fully conjugated cyclic dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione typically involves the oxidation of appropriate precursors. One common method involves the use of bromine and sulfuric acid to mediate the aromatization of diethyl succinoylsuccinate, followed by hydrolysis . Another approach includes the chemical modification of related quinone compounds to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized to form more complex quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as bromine and sulfuric acid.

    Reducing agents: Such as sodium borohydride.

    Substitution reagents: Such as alkyl halides for alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized quinones, while reduction can yield hydroquinones .

Scientific Research Applications

2,5-Dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione involves its interaction with cellular redox systems. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to apoptosis, particularly in cancer cells. The compound’s ability to modulate redox states makes it a valuable tool in studying cellular responses to oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
  • 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
  • 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione

Uniqueness

2,5-Dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione is unique due to its specific functional groups that confer distinct redox properties. These properties make it particularly effective in generating ROS and inducing apoptosis in cancer cells, which is a significant advantage in medicinal chemistry .

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

2,5-dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C9H10O4/c1-4(2)7-8(12)5(10)3-6(11)9(7)13/h3-4,10,13H,1-2H3

InChI Key

RNPDNVIAJWKEDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=O)C=C(C1=O)O)O

Origin of Product

United States

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